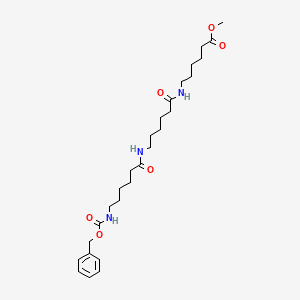![molecular formula C11H13N3O2S B13839905 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry and its unique structural properties. Thienopyridines are known for their diverse biological activities, making them valuable in the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyridine structure . The reaction conditions often include heating in solvents such as formic acid or xylene, and the use of catalysts like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypochlorite in solvents like dichloromethane or ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is believed to involve the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 8 (CDK8), which plays a role in regulating gene expression and cell cycle progression . The compound’s interaction with molecular targets and pathways can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,2-d]pyrimidines: Another class of thienopyridine derivatives with diverse biological activities.
Uniqueness
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK8 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
3-amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c1-5(2)16-6-3-4-14-11-7(6)8(12)9(17-11)10(13)15/h3-5H,12H2,1-2H3,(H2,13,15) |
Clave InChI |
YWLMDGSTQYAULA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


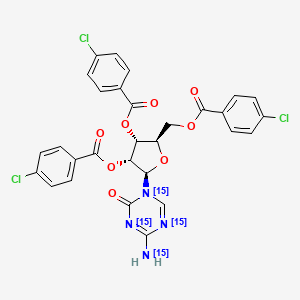
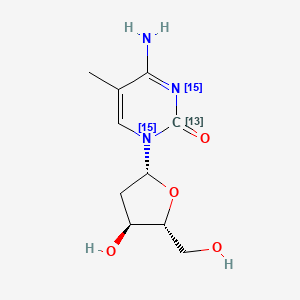
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

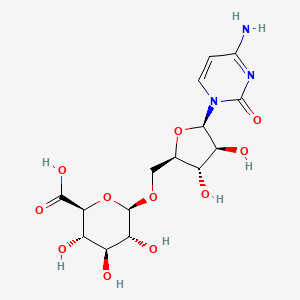

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
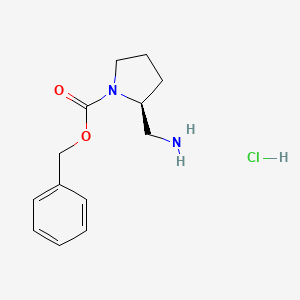
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
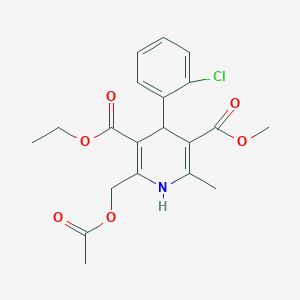
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
